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molecular formula C10H11N3O2 B8549729 N-Methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

N-Methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Cat. No. B8549729
M. Wt: 205.21 g/mol
InChI Key: LYIOLENLAVUHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08697697B2

Procedure details

To a solution of 7-azaindole-3-carboxylic acid (324 mg, 2.00 mmol) in dioxane (10 mL) was added HOAt (300 mg, 2.20 mmol), N,O-Dimethylhydroxylamine hydrochloride (214 mg, 2.00 mmol) and EDC (422 mg, 2.20 mmol). The mixture was stirred at rt for 15 minutes then DIPEA (853 mg, 6.60 mmol) added slowly over 5 minutes. The reaction was then stirred at rt for an additional 18 hrs. The reaction was then poured into 25% ammonium chloride solution (10 mL) and extracted with EtOAc (3×10 mL). The combined extracts were dried over magnesium sulfate, filtered and concentrated to a brown oil. This oil was purified via column chromatography (SiO2, EtOAc) to afford the title compound as a viscous clear oil which solidified on standing. Yield=86%
Quantity
324 mg
Type
reactant
Reaction Step One
Name
Quantity
300 mg
Type
reactant
Reaction Step One
Name
N,O-Dimethylhydroxylamine hydrochloride
Quantity
214 mg
Type
reactant
Reaction Step One
Name
Quantity
422 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
853 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][N:8]=2)[C:3]([C:10]([OH:12])=O)=[CH:2]1.C1C=NC2N(O)N=NC=2C=1.Cl.[CH3:24][NH:25][O:26][CH3:27].C(Cl)CCl.CCN(C(C)C)C(C)C.[Cl-].[NH4+]>O1CCOCC1>[CH3:27][O:26][N:25]([CH3:24])[C:10]([C:3]1[C:4]2[C:9](=[N:8][CH:7]=[CH:6][CH:5]=2)[NH:1][CH:2]=1)=[O:12] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
324 mg
Type
reactant
Smiles
N1C=C(C2=CC=CN=C12)C(=O)O
Name
Quantity
300 mg
Type
reactant
Smiles
C1=CC2=C(N=C1)N(N=N2)O
Name
N,O-Dimethylhydroxylamine hydrochloride
Quantity
214 mg
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
422 mg
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
853 mg
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was then stirred at rt for an additional 18 hrs
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a brown oil
CUSTOM
Type
CUSTOM
Details
This oil was purified via column chromatography (SiO2, EtOAc)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CON(C(=O)C1=CNC2=NC=CC=C21)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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